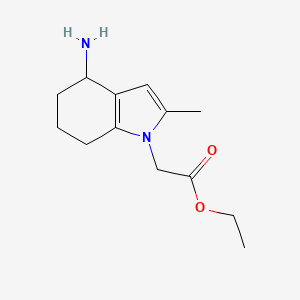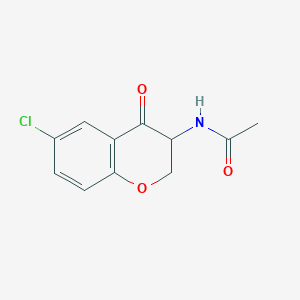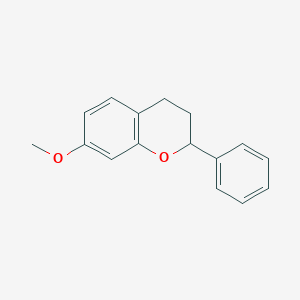![molecular formula C13H22N2O2 B11872827 tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate CAS No. 918896-20-5](/img/structure/B11872827.png)
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by a spiro linkage between two nitrogen atoms and a tert-butyl ester group, makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester precursor. One common method involves the cyclization of a linear diamine with a tert-butyl ester under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more linear or branched derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but differs in the position of the spiro linkage.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: A smaller spirocyclic compound with different biological properties.
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate:
Uniqueness
tert-Butyl 2,6-diazaspiro[45]dec-8-ene-2-carboxylate stands out due to its specific spiro linkage and tert-butyl ester group, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
918896-20-5 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h4-5,14H,6-10H2,1-3H3 |
InChI Key |
KRBHPIGXPULALN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC=CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)







